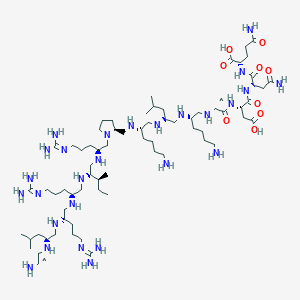![molecular formula C15H14N5O4+ B12353733 4-[(1,3-Dimethyl-2,6-dioxopurin-3-ium-8-yl)methylamino]benzoic acid](/img/structure/B12353733.png)
4-[(1,3-Dimethyl-2,6-dioxopurin-3-ium-8-yl)methylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,3-Dimethyl-2,6-dioxopurin-3-ium-8-yl)methylamino]benzoic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature, particularly in nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Dimethyl-2,6-dioxopurin-3-ium-8-yl)methylamino]benzoic acid typically involves the reaction of 1,3-dimethyl-2,6-dioxopurine with a benzoic acid derivative. The reaction conditions often require the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-Dimethyl-2,6-dioxopurin-3-ium-8-yl)methylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-[(1,3-Dimethyl-2,6-dioxopurin-3-ium-8-yl)methylamino]benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or analgesic agents.
Mechanism of Action
The mechanism of action of 4-[(1,3-Dimethyl-2,6-dioxopurin-3-ium-8-yl)methylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2,6-dioxopurin-7-yl-alkylcarboxylic acids: These compounds share a similar purine core structure and exhibit multifunctional properties, including TRPA1 antagonism and PDE4/7 inhibition.
8-Alkoxy-1,3-dimethyl-2,6-dioxopurin-7-yl-substituted acetohydrazides: These derivatives are known for their analgesic and anti-inflammatory activities.
Uniqueness
4-[(1,3-Dimethyl-2,6-dioxopurin-3-ium-8-yl)methylamino]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N5O4+ |
|---|---|
Molecular Weight |
328.30 g/mol |
IUPAC Name |
4-[(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C15H13N5O4/c1-19-12-11(13(21)20(2)15(19)24)17-10(18-12)7-16-9-5-3-8(4-6-9)14(22)23/h3-6,16H,7H2,1-2H3/p+1 |
InChI Key |
NYJZQHVCNXQTRS-UHFFFAOYSA-O |
Canonical SMILES |
CN1C(=O)C2=NC(=NC2=[N+](C1=O)C)CNC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12353671.png)




![(Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12353702.png)


![4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one](/img/structure/B12353721.png)


![6-benzyl-3-pyridin-4-yl-2,3,3a,4,4a,5,8,8a,9,9a-decahydro-1H-pyrazolo[4,3-g]quinazolin-7-one](/img/structure/B12353744.png)
![2-[5-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]pyrazolidin-3-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B12353747.png)
